1-(1H-indol-3-yl)-2-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione
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Description
1-(1H-indol-3-yl)-2-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C25H22N8O3 and its molecular weight is 482.504. The purity is usually 95%.
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Scientific Research Applications
Serotonin Receptor Research
The compound has been involved in studies concerning the serotonin (5-HT) receptor, specifically the 5-HT(1A) receptor. It's implicated in the pathophysiology and treatment of anxiety and depression, and researchers have targeted it for drug development. For instance, one study utilized Positron Emission Tomography (PET) and a related compound to assess 5-HT(1A) receptor occupancy, indicating its potential application in treating anxiety and mood disorders (Rabiner et al., 2002).
Anxiolytic-Like Effects
Compounds structurally similar to the one have been studied for their anxiolytic-like effects, mediated through pathways involving benzodiazepine and nicotinic receptors. These studies suggest potential therapeutic applications in treating anxiety without affecting mnemonic (memory-related) activity (Brito et al., 2017).
Cancer Therapy Research
Some derivatives of the compound are being explored in the context of cancer therapy. For example, a study on BMS-690514, a related compound, highlighted its role as a selective inhibitor of human epidermal growth factor and vascular endothelial growth factor receptors. It's being developed for treating non–small-cell lung cancer and metastatic breast cancer, demonstrating extensive metabolism and diverse excretory pathways in humans (Christopher et al., 2010).
Metabolic Pathway Studies
The metabolic pathways of structurally related compounds have been extensively studied. For instance, L-735,524, a potent HIV-1 protease inhibitor, was analyzed in human urine to identify its major metabolites and metabolic pathways. Such studies are crucial for understanding the pharmacokinetics of these compounds and their potential therapeutic applications (Balani et al., 1995).
properties
IUPAC Name |
1-(1H-indol-3-yl)-2-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N8O3/c1-36-17-6-4-5-16(13-17)33-24-21(29-30-33)23(27-15-28-24)31-9-11-32(12-10-31)25(35)22(34)19-14-26-20-8-3-2-7-18(19)20/h2-8,13-15,26H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHICESSJUPGSRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C(=O)C5=CNC6=CC=CC=C65)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-indol-3-yl)-2-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione |
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